molecular formula C20H18O3 B6339024 2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester CAS No. 1171921-82-6

2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester

Cat. No.: B6339024
CAS No.: 1171921-82-6
M. Wt: 306.4 g/mol
InChI Key: AAJUVYINYRUVPT-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester typically involves the esterification of 2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-(2-phenylethyl)-benzoic acid methyl ester
  • 2-Hydroxy-6-(2-benzyl)-benzoic acid methyl ester

Uniqueness

2-Hydroxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-hydroxy-6-(2-naphthalen-1-ylethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-23-20(22)19-16(9-5-11-18(19)21)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJUVYINYRUVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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